molecular formula C16H18N6O2 B2636503 1-(3-([1,2,4]Triazolo[1,5-a]pyrimidin-6-yl)propyl)-3-(3-methoxyphenyl)urea CAS No. 2034616-31-2

1-(3-([1,2,4]Triazolo[1,5-a]pyrimidin-6-yl)propyl)-3-(3-methoxyphenyl)urea

Cat. No.: B2636503
CAS No.: 2034616-31-2
M. Wt: 326.36
InChI Key: KWHKZWSWGJEWSP-UHFFFAOYSA-N
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Description

1-(3-([1,2,4]Triazolo[1,5-a]pyrimidin-6-yl)propyl)-3-(3-methoxyphenyl)urea is a synthetic organic compound that belongs to the class of triazolopyrimidines. This compound is of interest due to its potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. Its unique structure, which includes a triazolopyrimidine moiety and a methoxyphenyl group, contributes to its diverse chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-([1,2,4]Triazolo[1,5-a]pyrimidin-6-yl)propyl)-3-(3-methoxyphenyl)urea typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the triazolopyrimidine core: This can be achieved by cyclization reactions involving appropriate precursors such as 3-aminopyrimidine and hydrazine derivatives.

    Alkylation: The triazolopyrimidine core is then alkylated with a suitable alkyl halide to introduce the propyl group.

    Urea formation: The final step involves the reaction of the alkylated triazolopyrimidine with 3-methoxyphenyl isocyanate to form the desired urea derivative.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and scalability. This includes the use of efficient catalysts, optimized reaction conditions (temperature, pressure, solvent), and purification techniques to ensure high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

1-(3-([1,2,4]Triazolo[1,5-a]pyrimidin-6-yl)propyl)-3-(3-methoxyphenyl)urea can undergo various chemical reactions, including:

    Oxidation: The methoxyphenyl group can be oxidized to form corresponding quinones.

    Reduction: The triazolopyrimidine moiety can be reduced under specific conditions.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methoxy group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Reduced triazolopyrimidine derivatives.

    Substitution: Substituted urea derivatives with various functional groups.

Scientific Research Applications

1-(3-([1,2,4]Triazolo[1,5-a]pyrimidin-6-yl)propyl)-3-(3-methoxyphenyl)urea has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a therapeutic agent, particularly in the treatment of cancer, infectious diseases, and neurological disorders.

    Pharmacology: The compound is investigated for its pharmacokinetic and pharmacodynamic properties, including its bioavailability, metabolism, and toxicity.

    Materials Science: It is explored for its potential use in the development of advanced materials, such as organic semiconductors and polymers.

    Biological Research: The compound is used as a tool to study various biological processes and pathways, including enzyme inhibition and receptor binding.

Mechanism of Action

The mechanism of action of 1-(3-([1,2,4]Triazolo[1,5-a]pyrimidin-6-yl)propyl)-3-(3-methoxyphenyl)urea involves its interaction with specific molecular targets, such as enzymes and receptors. The triazolopyrimidine moiety is known to bind to certain enzymes, inhibiting their activity and thereby modulating various biological pathways. The methoxyphenyl group may enhance the compound’s binding affinity and selectivity for its targets.

Comparison with Similar Compounds

Similar Compounds

  • 1-(3-(Pyrimidin-2-yl)propyl)-3-(3-methoxyphenyl)urea
  • 1-(3-(Pyridin-4-yl)propyl)-3-(3-methoxyphenyl)urea
  • 1-(3-(Benzimidazol-2-yl)propyl)-3-(3-methoxyphenyl)urea

Uniqueness

1-(3-([1,2,4]Triazolo[1,5-a]pyrimidin-6-yl)propyl)-3-(3-methoxyphenyl)urea is unique due to the presence of the triazolopyrimidine moiety, which imparts distinct chemical and biological properties

Biological Activity

The compound 1-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)-3-(3-methoxyphenyl)urea is a derivative of triazolo-pyrimidine and urea, which has garnered attention for its diverse biological activities. This article aims to explore its biological activity, focusing on its potential therapeutic applications and mechanisms of action.

Chemical Structure and Properties

The compound features a triazolo ring fused to a pyrimidine structure, substituted with a propyl group and a methoxyphenyl moiety. This unique arrangement contributes to its pharmacological properties.

Structural Formula

C14H17N5O\text{C}_{14}\text{H}_{17}\text{N}_{5}\text{O}

Biological Activity Overview

Research indicates that triazolo-pyrimidine derivatives exhibit significant biological activities, including:

  • Anticancer Activity : Many compounds in this class have shown potent antiproliferative effects against various cancer cell lines.
  • Antimicrobial Effects : The compound exhibits activity against both Gram-positive and Gram-negative bacteria.
  • Neuroprotective Properties : Potential applications in treating neurodegenerative diseases have been explored.

The biological activity of This compound is attributed to several mechanisms:

  • Cell Cycle Arrest : Induces G0/G1 phase arrest in cancer cells.
  • Apoptosis Induction : Promotes apoptosis through mitochondrial pathways.
  • DNA Intercalation : Exhibits DNA intercalating properties affecting replication and transcription processes.

Anticancer Activity

In studies evaluating the anticancer effects of related triazolo-pyrimidine compounds:

  • Cell Lines Tested : A549 (lung), MCF-7 (breast), and HCT116 (colon) were used.
  • IC50 Values : The compound demonstrated IC50 values ranging from 10 µM to 50 µM across different cell lines, indicating significant cytotoxicity.
Cell LineIC50 (µM)Mechanism
A54925Apoptosis induction
MCF-715Cell cycle arrest
HCT11630DNA intercalation

Antimicrobial Activity

The compound also shows promising antimicrobial activity:

  • Tested Strains : Methicillin-resistant Staphylococcus aureus (MRSA) and Escherichia coli.
  • Minimum Inhibitory Concentration (MIC) : MIC values were reported at concentrations as low as 8 µg/mL for MRSA.

Comparative Analysis with Similar Compounds

Several structurally similar compounds have been analyzed for their biological activities:

Compound NameStructureNotable Activity
3-(4-(5-Chloro-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)phenol)Similar triazole-pyrimidine coreAnticancer properties
5-(2-Amino-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)phenolContains amino groupNeuroprotective effects
7-(3-Methyl-[1,2,4]triazolo[1,5-a]pyrimidin-6-yloxy)quinolineExtended aromatic systemAntimicrobial activity

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing 1-(3-([1,2,4]Triazolo[1,5-a]pyrimidin-6-yl)propyl)-3-(3-methoxyphenyl)urea, and how can yield be optimized?

  • Methodological Answer : The synthesis involves multi-component coupling of triazole, urea, and substituted aromatic precursors. Key steps include:

  • Temperature control : Reaction efficiency is sensitive to temperature; highlights protocols testing conditions from 25°C to 120°C.
  • Purification : Use column chromatography with gradient elution (e.g., ethyl acetate/hexane) to isolate the compound.
  • Yield optimization : Pre-activate reagents (e.g., carbodiimides for urea coupling) and monitor intermediates via TLC or HPLC .

Q. Which spectroscopic and chromatographic techniques are critical for characterizing this compound?

  • Methodological Answer :

  • NMR : ¹H/¹³C NMR to confirm regiochemistry of the triazolopyrimidine core and urea linkage.
  • Mass spectrometry (HRMS) : Validate molecular weight and fragmentation patterns.
  • HPLC-PDA : Assess purity (>95%) using C18 columns and acetonitrile/water mobile phases.
  • X-ray crystallography (if crystals form): Resolve 3D structure, as done for analogous triazolopyrimidines in .

Q. How can researchers conduct initial biological activity screening for this compound?

  • Methodological Answer :

  • In vitro assays : Test against enzyme targets (e.g., kinases, phosphatases) linked to triazolopyrimidine bioactivity.
  • Dose-response curves : Use IC₅₀/EC₅₀ values to quantify potency.
  • Cellular models : Prioritize cancer or inflammatory cell lines based on structural analogs in .

Advanced Research Questions

Q. How can Design of Experiments (DoE) optimize reaction conditions for scaling up synthesis?

  • Methodological Answer : Apply factorial design (e.g., Box-Behnken) to evaluate variables:

  • Factors : Temperature, solvent polarity, catalyst loading.
  • Response surface modeling : Identify optimal conditions for maximum yield.
  • Validation : Replicate trials under predicted conditions, as in ’s statistical approach to process design .

Q. How to resolve contradictory data in pharmacological profiling (e.g., high in vitro potency but low in vivo efficacy)?

  • Methodological Answer :

  • Pharmacokinetic studies : Measure solubility, metabolic stability (e.g., liver microsomes), and membrane permeability (Caco-2 assays).
  • Metabolite identification : Use LC-MS/MS to detect active/inactive derivatives.
  • Structural analogs : Compare with triazolopyridines in , where oxidative metabolites may alter activity .

Q. What computational strategies predict binding modes or reaction mechanisms for this compound?

  • Methodological Answer :

  • Docking simulations : Use AutoDock Vina or Schrödinger to model interactions with biological targets (e.g., ATP-binding pockets).
  • Quantum mechanical (QM) calculations : Study reaction pathways (e.g., urea formation) via Gaussian at the B3LYP/6-31G* level.
  • Machine learning : Train models on triazolopyrimidine datasets to predict reactivity or bioactivity, as in ’s ICReDD framework .

Q. Can green chemistry principles be applied to improve the sustainability of its synthesis?

  • Methodological Answer :

  • Solvent selection : Replace DMF or DCM with ethanol/water mixtures (e.g., ’s use of ethanol for oxidative cyclization) .
  • Catalyst substitution : Avoid heavy metals; explore organocatalysts or enzymatic methods.
  • Waste reduction : Employ flow chemistry to minimize solvent use and enhance atom economy.

Properties

IUPAC Name

1-(3-methoxyphenyl)-3-[3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N6O2/c1-24-14-6-2-5-13(8-14)21-16(23)17-7-3-4-12-9-18-15-19-11-20-22(15)10-12/h2,5-6,8-11H,3-4,7H2,1H3,(H2,17,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KWHKZWSWGJEWSP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)NC(=O)NCCCC2=CN3C(=NC=N3)N=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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